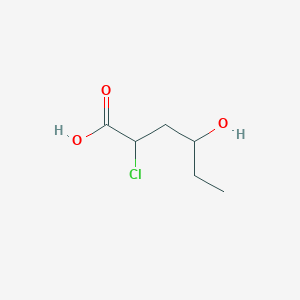
2-Chloro4-hydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-hydroxyhexanoic acid is an organic compound characterized by the presence of a chloro group and a hydroxy group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxyhexanoic acid typically involves the chlorination of 4-hydroxyhexanoic acid. This can be achieved through the reaction of 4-hydroxyhexanoic acid with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-hydroxyhexanoic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 2-Chloro-4-hydroxyhexanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the chloro group can lead to the formation of 4-hydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of 2-chloro-4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
科学的研究の応用
2-Chloro-4-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
作用機序
The mechanism of action of 2-chloro-4-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
4-Hydroxyhexanoic acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chlorohexanoic acid: Lacks the hydroxy group, affecting its solubility and biological activity.
2-Chloro-4-oxopentanoic acid: Similar structure but with a ketone group instead of a hydroxy group, leading to different chemical properties.
Uniqueness: 2-Chloro-4-hydroxyhexanoic acid is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological research.
特性
CAS番号 |
238070-07-0 |
|---|---|
分子式 |
C6H11ClO3 |
分子量 |
166.60 g/mol |
IUPAC名 |
2-chloro-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChIキー |
BRKNSOONGQHLKY-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
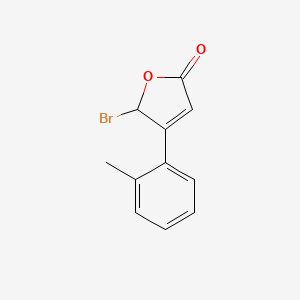
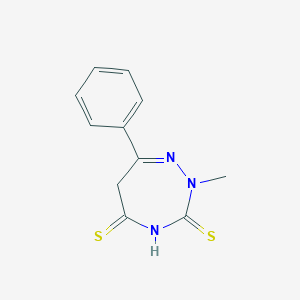
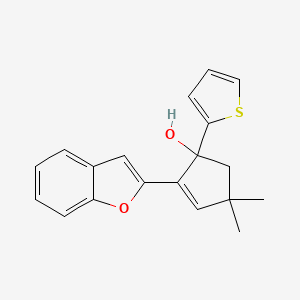
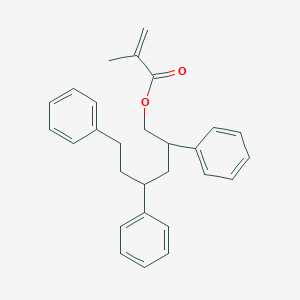
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

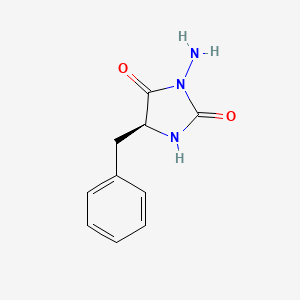
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
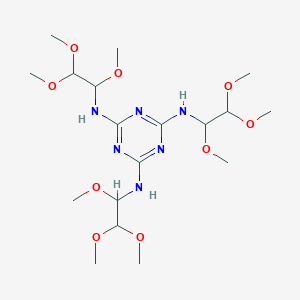
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
